N'-[(4-fluorobenzoyl)oxy]-4-pyridinecarboximidamide
描述
N'-[(4-fluorobenzoyl)oxy]-4-pyridinecarboximidamide, also known as PFI-3, is a small molecule inhibitor that has gained attention in the scientific community due to its potential use in cancer therapy. PFI-3 has been shown to selectively inhibit the activity of the histone methyltransferase SETD7, which plays a crucial role in the epigenetic regulation of gene expression.
作用机制
SETD7 is a histone methyltransferase that catalyzes the methylation of lysine 4 on histone H3, a modification that is associated with gene activation. N'-[(4-fluorobenzoyl)oxy]-4-pyridinecarboximidamide binds to the active site of SETD7 and inhibits its methyltransferase activity, leading to a decrease in the levels of H3K4me1 and H3K4me2. This results in the downregulation of genes that are involved in cell proliferation, migration, and survival.
Biochemical and Physiological Effects:
In addition to its anticancer effects, this compound has been shown to have other biochemical and physiological effects. For example, this compound has been shown to inhibit the proliferation of smooth muscle cells, making it a potential therapeutic agent for vascular diseases. This compound has also been shown to increase insulin sensitivity in obese mice, suggesting a potential use in the treatment of type 2 diabetes.
实验室实验的优点和局限性
One of the main advantages of N'-[(4-fluorobenzoyl)oxy]-4-pyridinecarboximidamide is its selectivity for SETD7, which reduces the potential for off-target effects. This compound is also relatively easy to synthesize and has good stability. However, this compound has some limitations for lab experiments. For example, this compound has low solubility in aqueous solutions, which can make it difficult to work with. This compound also has limited bioavailability, which can affect its efficacy in vivo.
未来方向
There are several future directions for the study of N'-[(4-fluorobenzoyl)oxy]-4-pyridinecarboximidamide. One area of interest is the development of more potent and selective SETD7 inhibitors that can overcome the limitations of this compound. Another area of interest is the investigation of the role of SETD7 in other diseases, such as cardiovascular and metabolic diseases. Finally, the combination of this compound with other anticancer agents, such as immunotherapy, is an area of ongoing research.
科学研究应用
N'-[(4-fluorobenzoyl)oxy]-4-pyridinecarboximidamide has been extensively studied for its potential use in cancer therapy. SETD7 is overexpressed in several types of cancer, including breast, prostate, and liver cancer, and has been implicated in tumor growth and metastasis. Inhibition of SETD7 activity by this compound has been shown to reduce the proliferation and migration of cancer cells in vitro and in vivo. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
属性
IUPAC Name |
[(Z)-[amino(pyridin-4-yl)methylidene]amino] 4-fluorobenzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FN3O2/c14-11-3-1-10(2-4-11)13(18)19-17-12(15)9-5-7-16-8-6-9/h1-8H,(H2,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAHXAZNWBMWSQK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)ON=C(C2=CC=NC=C2)N)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)O/N=C(/C2=CC=NC=C2)\N)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。